molecular formula C7H16ClNO3S B14775440 4-Piperidyl ethanesulfonate;hydrochloride

4-Piperidyl ethanesulfonate;hydrochloride

Cat. No.: B14775440
M. Wt: 229.73 g/mol
InChI Key: LHNMVZIGFWUBKX-UHFFFAOYSA-N
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Description

4-Piperidyl ethanesulfonate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidyl ethanesulfonate;hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Piperidyl ethanesulfonate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .

Scientific Research Applications

4-Piperidyl ethanesulfonate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidyl ethanesulfonate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidyl ethanesulfonate;hydrochloride is unique due to its specific sulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H16ClNO3S

Molecular Weight

229.73 g/mol

IUPAC Name

piperidin-4-yl ethanesulfonate;hydrochloride

InChI

InChI=1S/C7H15NO3S.ClH/c1-2-12(9,10)11-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H

InChI Key

LHNMVZIGFWUBKX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)OC1CCNCC1.Cl

Origin of Product

United States

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